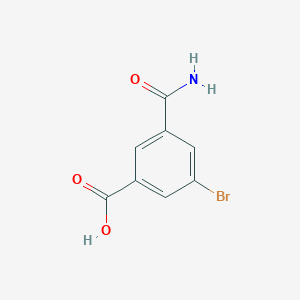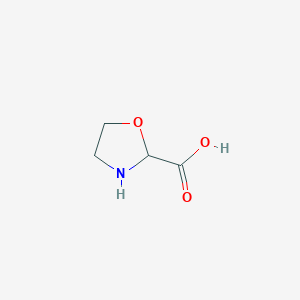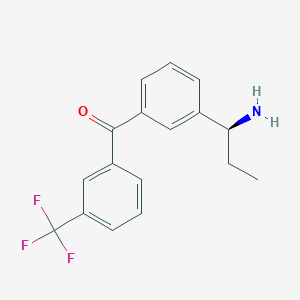![molecular formula C12H5BrCl2FN5O B12970767 2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)
2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole ring fused with a pyrimidine ring, and is substituted with bromine, fluorine, and chlorine atoms
Preparation Methods
The synthesis of 2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the benzimidazole ring: This can be achieved by reacting 4-bromo-6-fluoro-1,2-diaminobenzene with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the pyrimidine ring: The benzimidazole intermediate is then reacted with 4,6-dichloropyrimidine-5-carboxylic acid or its derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final product formation: The resulting intermediate is purified and characterized to obtain the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (SNAr) can replace chlorine atoms with amines or thiols.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, to form more complex structures.
Common reagents used in these reactions include bases (e.g., potassium carbonate), catalysts (e.g., palladium), and solvents (e.g., dimethylformamide).
Scientific Research Applications
2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide has several scientific research applications:
Medicinal chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Biological research: It is used in studies to understand the mechanisms of action of various biological processes and pathways.
Pharmaceutical research: The compound is explored for its potential to be developed into new drugs for treating diseases.
Industrial applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide can be compared with other similar compounds, such as:
2-(4-Chloro-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide: This compound has a similar structure but with a chlorine atom instead of a bromine atom.
2-(4-Bromo-6-chloro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H5BrCl2FN5O |
|---|---|
Molecular Weight |
405.01 g/mol |
IUPAC Name |
2-(4-bromo-6-fluorobenzimidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H5BrCl2FN5O/c13-5-1-4(16)2-6-8(5)18-3-21(6)12-19-9(14)7(11(17)22)10(15)20-12/h1-3H,(H2,17,22) |
InChI Key |
JNSIFERJPFCOPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N(C=N2)C3=NC(=C(C(=N3)Cl)C(=O)N)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


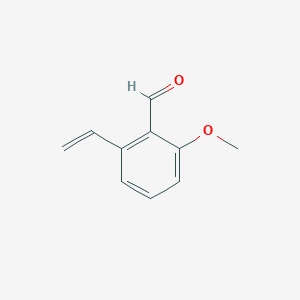
![(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)
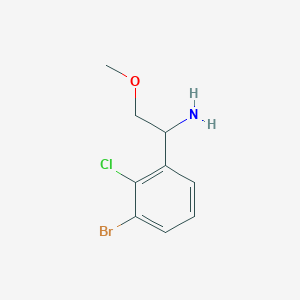

![1-(Benzo[h]quinolin-2-yl)ethanol](/img/structure/B12970728.png)
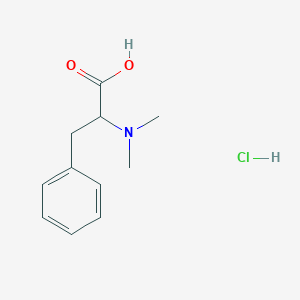

![Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12970747.png)
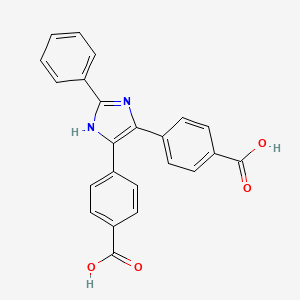
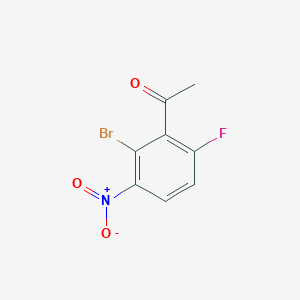
![4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B12970775.png)
